molecular formula C₁₈H₂₀O₂ B139935 Phenol, 4,4'-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro deriv. CAS No. 57244-54-9

Phenol, 4,4'-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro deriv.

Cat. No. B139935
CAS RN: 57244-54-9
M. Wt: 268.3 g/mol
InChI Key: GGWYYLOIWHKAJM-UHFFFAOYSA-N
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Description

Phenol, 4,4’-(1,3,3-trimethyl-1-propene-1,3-diyl)bis-, also known as 4-Methyl-2,4-bis (para-hydroxyphenyl)pent-2-ene or 2-Methyl-3-pentene, 2,4-bis (4-hydroxyphenyl)-, is a chemical compound with the molecular formula C18H20O2 and a molecular weight of 268.3502 . It is also referred to by its CAS Registry Number: 57244-54-9 .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C18H20O2/c1-13(14-4-8-16(19)9-5-14)12-18(2,3)15-6-10-17(20)11-7-15/h4-12,19-20H,1-3H3/b13-12- . The structure of this compound is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.3502 . Unfortunately, other specific physical and chemical properties like boiling point, density, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Polymer Applications

Researchers have developed new poly(amide-imide)s based on 1,3-Bis[4,4′-(trimellitimido) phenoxy] propane and hydantoin derivatives. These compounds were synthesized through a polycondensation reaction, producing novel poly(amide-imide)s characterized by their inherent viscosities, thermal stability, and solubility properties. This research highlights the compound's potential in creating materials with specific thermal and solubility characteristics for industrial applications (Faghihi, Shabanian, & Valikhani, 2011).

Biodegradation and Environmental Impact

A study on the possible role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A (BPA) using a reverse micelles system showed that the enzyme could eliminate a significant percentage of BPA. This process involves two oxidation steps and one ring opening step, indicating the enzyme's efficiency in breaking down BPA, a compound structurally related to the queried phenol, thereby suggesting potential methods for mitigating environmental pollution (Chhaya & Gupte, 2013).

Catalysis and Polymerization

Research on group 3 metal initiators with an [OSSO]-type bis(phenolate) ligand for stereoselective polymerization of lactide monomers provides insights into the development of catalysts for producing polylactides with specific stereoregularities. This study presents the synthetic route and characterization of these catalysts, demonstrating their efficiency in initiating the ring-opening polymerization of lactides to produce polymers with desired tacticity, which is crucial for their physical properties and applications (Kapelski et al., 2012).

Nano-Composite Materials

Another study focused on the synthesis and properties of new polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives. These polyamides, containing flexible trimethylene segments, were synthesized through a direct polycondensation reaction, revealing high yield and good thermal properties. This research emphasizes the potential of such compounds in creating advanced materials with specific mechanical and thermal characteristics (Faghihi & Valikhani, 2010).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust, fumes, gas, mist, vapors, spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-[4-(4-hydroxyphenyl)-4-methylpent-2-en-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13(14-4-8-16(19)9-5-14)12-18(2,3)15-6-10-17(20)11-7-15/h4-12,19-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWYYLOIWHKAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(C)(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884698
Record name Phenol, 4,4'-(1,3,3-trimethyl-1-propene-1,3-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 4,4'-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro deriv.

CAS RN

57244-54-9, 68299-18-3
Record name 4,4′-(1,3,3-Trimethyl-1-propene-1,3-diyl)bis[phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57244-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro deriv.
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4,4'-(1,3,3-trimethyl-1-propene-1,3-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p,p'-(1,1,3-trimethylpropane-1,3-diyl)diphenol, didehydro derivative
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.253
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